Introduction: The Significance of the Indanone Scaffold
Introduction: The Significance of the Indanone Scaffold
An In-Depth Technical Guide to the Chemical Properties of 4,7-Dimethyl-1-indanone
The indanone framework is a privileged structure in medicinal chemistry, serving as a core component in numerous pharmacologically active compounds.[1][2] Its rigid, bicyclic system provides a valuable scaffold for developing therapeutic agents targeting a wide array of biological pathways. Derivatives of 1-indanone have demonstrated potent activities, including anticancer, antimicrobial, antiviral, and anti-Alzheimer's properties.[1][2][3][4] Notably, the FDA-approved drug Donepezil, used for treating Alzheimer's disease, features an indanone moiety, highlighting the clinical significance of this chemical class.[1][2]
This guide focuses on a specific derivative, 4,7-Dimethyl-1-indanone (CAS No: 5037-60-5), providing a comprehensive overview of its chemical properties, synthesis, and characterization.[5] The insights herein are intended for researchers, scientists, and drug development professionals seeking to leverage this molecule as a building block or lead compound in their synthetic and medicinal chemistry programs.
Molecular Structure and Physicochemical Properties
4,7-Dimethyl-1-indanone is an aromatic ketone with a molecular formula of C₁₁H₁₂O.[5] The structure consists of a benzene ring fused to a five-membered ring containing a ketone group, with two methyl groups substituted at positions 4 and 7 of the aromatic ring.
Table 1: Physicochemical Properties of 4,7-Dimethyl-1-indanone
| Property | Value | Source(s) |
| IUPAC Name | 4,7-dimethyl-2,3-dihydroinden-1-one | [5][] |
| CAS Number | 5037-60-5 | [5][7] |
| Molecular Formula | C₁₁H₁₂O | [5][8] |
| Molecular Weight | 160.21 g/mol | [5][9] |
| Melting Point | 78-79°C | [] |
| Boiling Point | 292.5°C at 760 mmHg | [] |
| Density | 1.085 g/cm³ | [] |
| SMILES | CC1=C2CCC(=O)C2=C(C=C1)C | [5] |
| InChIKey | GCZQTQUHBZZQAC-UHFFFAOYSA-N | [5][10] |
Synthesis Pathway: Intramolecular Friedel-Crafts Acylation
The most common and efficient method for synthesizing 1-indanones is through the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids.[11][12] For 4,7-Dimethyl-1-indanone, the key precursor is 3-(2,5-dimethylphenyl)propanoic acid .[13][14] This precursor can be synthesized starting from p-xylene. The overall synthetic strategy involves two primary transformations:
-
Formation of the Side Chain : A Friedel-Crafts reaction to attach a three-carbon chain to p-xylene.
-
Cyclization : An intramolecular Friedel-Crafts acylation to form the five-membered ketone ring.
The causality behind this two-step approach is rooted in the principles of electrophilic aromatic substitution. The first step establishes the necessary carbon skeleton, while the second, acid-catalyzed cyclization is a robust method for forming the fused ring system characteristic of indanones.[15][16]
Caption: Fig. 1: Synthesis pathway for 4,7-Dimethyl-1-indanone.
Experimental Protocol: Synthesis of 4,7-Dimethyl-1-indanone
This protocol describes the cyclization of 3-(2,5-dimethylphenyl)propanoic acid, which is the critical final step.
Objective: To synthesize 4,7-Dimethyl-1-indanone via intramolecular Friedel-Crafts acylation.
Materials:
-
Polyphosphoric acid (PPA) or Thionyl chloride (SOCl₂) and Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane and Ethyl Acetate for chromatography/recrystallization
-
Standard glassware for organic synthesis
Step-by-Step Methodology:
-
Acid Chloride Formation (if not using PPA):
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 3-(2,5-dimethylphenyl)propanoic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.2 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Remove the solvent and excess thionyl chloride under reduced pressure. This intermediate acid chloride is typically used directly in the next step.
-
-
Intramolecular Friedel-Crafts Cyclization:
-
Method A (Using Acid Chloride): Suspend aluminum chloride (1.1 eq) in anhydrous DCM at 0°C. Add a solution of the crude acid chloride in DCM dropwise. Stir the mixture at 0°C for 30 minutes, then at room temperature for 2-4 hours.
-
Method B (Using PPA): Add 3-(2,5-dimethylphenyl)propanoic acid (1.0 eq) to polyphosphoric acid (10x by weight). Heat the mixture to 80-90°C with vigorous stirring for 1-2 hours.
-
Self-Validation: The reaction is monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material and the appearance of a new, less polar spot corresponding to the indanone product.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture onto crushed ice. This quenches the reaction and dissolves the acid catalyst.
-
Extract the aqueous mixture with DCM or ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to remove unreacted acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a solvent system like hexane/ethyl acetate or by flash column chromatography on silica gel.
-
Spectroscopic and Spectrometric Characterization
Accurate structural elucidation is paramount. The following spectroscopic data are characteristic of 4,7-Dimethyl-1-indanone and serve as a validation system for its synthesis.
Table 2: Spectroscopic Data for 4,7-Dimethyl-1-indanone
| Technique | Expected Peak/Signal | Interpretation |
| ¹H NMR (CDCl₃) | δ ~7.0-7.2 ppm (2H, s) | Aromatic protons (H-5, H-6) appearing as a singlet due to symmetry. |
| δ ~2.9-3.1 ppm (2H, t) | Methylene protons (H-2) adjacent to the ketone. | |
| δ ~2.6-2.8 ppm (2H, t) | Methylene protons (H-3) adjacent to the aromatic ring. | |
| δ ~2.4 ppm (3H, s) | Methyl protons (C-7 CH₃). | |
| δ ~2.2 ppm (3H, s) | Methyl protons (C-4 CH₃). | |
| ¹³C NMR (CDCl₃) | δ ~205-208 ppm | Carbonyl carbon (C=O). |
| δ ~150-155 ppm | Aromatic quaternary carbon (C-7a). | |
| δ ~135-140 ppm | Aromatic quaternary carbons (C-4, C-7). | |
| δ ~130-135 ppm | Aromatic quaternary carbon (C-3a). | |
| δ ~120-125 ppm | Aromatic CH carbons (C-5, C-6). | |
| δ ~36-38 ppm | Methylene carbon (C-2). | |
| δ ~25-27 ppm | Methylene carbon (C-3). | |
| δ ~18-20 ppm | Methyl carbons (C-4 & C-7 CH₃). | |
| IR Spectroscopy | ~1700-1720 cm⁻¹ (strong) | C=O stretch of a conjugated five-membered ring ketone.[17] |
| ~2900-3000 cm⁻¹ (medium) | C-H stretches of methyl and methylene groups. | |
| ~1600, ~1485 cm⁻¹ (medium) | C=C stretches of the aromatic ring. | |
| Mass Spec. (EI) | m/z 160 (M⁺) | Molecular ion peak corresponding to C₁₁H₁₂O.[5] |
| m/z 145 | [M-CH₃]⁺, loss of a methyl group. | |
| m/z 117 | [M-CO-CH₃]⁺ or [M-C₃H₇]⁺, characteristic fragmentation.[5] | |
| m/z 115 | Further fragmentation.[5] |
Protocol: Spectroscopic Data Acquisition
-
NMR Spectroscopy: Dissolve 10-20 mg of purified 4,7-Dimethyl-1-indanone in ~0.7 mL of deuterated chloroform (CDCl₃).[18] Acquire spectra on a 300 MHz or higher spectrometer. The presence of all predicted signals with correct integration and multiplicity validates the structure.
-
IR Spectroscopy: Analyze a small amount of the solid sample using a Fourier Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.[18] The key validation point is the strong carbonyl absorption band in the specified region, confirming the presence of the ketone.
-
Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) in a volatile solvent like dichloromethane. Analyze using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.[18] The observation of the correct molecular ion peak validates the molecular weight and formula.[19]
Chemical Reactivity and Potential Transformations
The reactivity of 4,7-Dimethyl-1-indanone is primarily dictated by the ketone functional group and the aromatic ring.
-
Ketone Reduction: The carbonyl group can be readily reduced to a secondary alcohol (4,7-dimethyl-1-indanol) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation is a common step in modifying the core scaffold for structure-activity relationship (SAR) studies.
-
Alpha-Functionalization: The protons on the C-2 carbon are acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of substituents at the C-2 position.
-
Aromatic Substitution: The electron-donating methyl groups activate the aromatic ring towards further electrophilic aromatic substitution, although the existing substitution pattern will direct incoming electrophiles to specific positions.
Caption: Fig. 2: Reduction of the ketone to an alcohol.
Applications in Drug Discovery
The indanone scaffold is a cornerstone in the development of novel therapeutics.[3][4] While specific research on 4,7-Dimethyl-1-indanone is nascent, the broader class of indanone derivatives has shown significant promise:
-
Neurodegenerative Diseases: As analogues of Donepezil, indanone derivatives are frequently explored as agents for treating Alzheimer's and Parkinson's diseases, often by targeting enzymes like acetylcholinesterase (AChE) or monoamine oxidase-B (MAO-B).[1][2][20]
-
Oncology: Various indanone derivatives have demonstrated potent antiproliferative and cytotoxic effects against a range of cancer cell lines.[3][4] They can induce apoptosis and interfere with cell division mechanisms, making them attractive lead structures for cancer therapy.[3]
-
Antimicrobial Agents: The indanone core has been incorporated into molecules designed to combat multidrug-resistant bacteria and other pathogens.[1][21]
The 4,7-dimethyl substitution pattern offers a unique lipophilic and electronic profile that can be exploited by medicinal chemists to fine-tune the pharmacological properties of new drug candidates, potentially enhancing potency, selectivity, or metabolic stability.
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